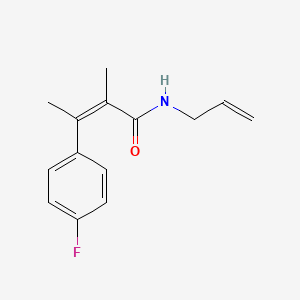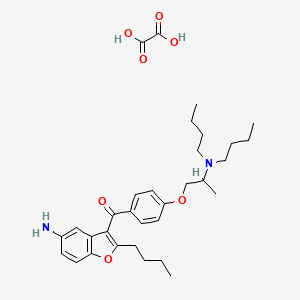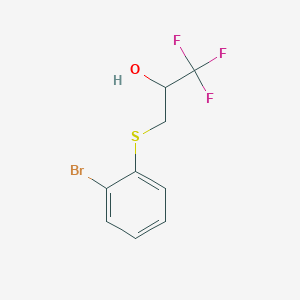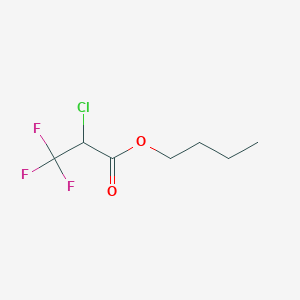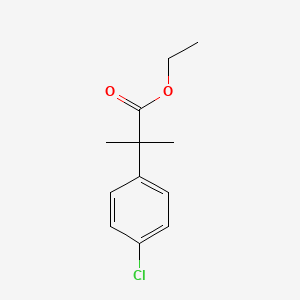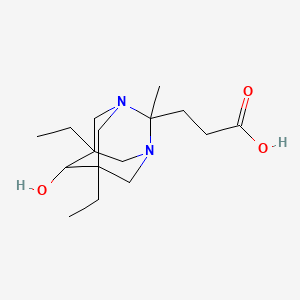
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy, diethyl, and propanoic acid groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazaadamantane core or other functional groups.
Substitution: The diazaadamantane core allows for nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups to the diazaadamantane core.
Wissenschaftliche Forschungsanwendungen
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazaadamantane derivatives: Compounds with similar diazaadamantane cores but different substituents.
Adamantane derivatives: Compounds with an adamantane core, lacking the diaza functional groups.
Uniqueness
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to its specific combination of functional groups and the diazaadamantane core. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H28N2O3 |
|---|---|
Molekulargewicht |
296.40 g/mol |
IUPAC-Name |
3-(5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C16H28N2O3/c1-4-15-8-17-10-16(5-2,13(15)21)11-18(9-15)14(17,3)7-6-12(19)20/h13,21H,4-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
UZIVTOLQGLCINP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


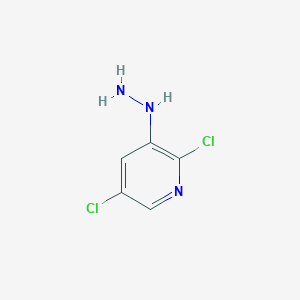
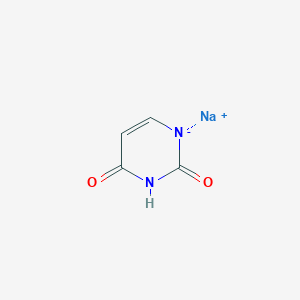
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)


![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
